molecular formula C16H12F2N2O2 B2715960 (Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1356809-15-8

(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2715960
CAS No.: 1356809-15-8
M. Wt: 302.281
InChI Key: PAVAAGFWWRWSNP-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide (CAS# 1356809-15-8) is a chemical compound with the molecular formula C16H12F2N2O2 and a molecular weight of 302.27 . This compound is characterized by a prop-2-enamide core structure that incorporates a cyano group, a furan-2-yl ring, and a 2-(2,4-difluorophenyl)ethyl side chain, features commonly associated with bioactive molecules . Compounds with similar structural motifs, particularly those containing the furan heterocycle and acetamide functionality, have been reported to exhibit a range of pharmacological properties in scientific literature, including antibacterial, antifungal, and anticancer activities . The reactive α,β-unsaturated system in its structure is a key pharmacophore known to facilitate interactions with biological targets, such as enzymes . While the specific mechanism of action for this precise compound is an area of ongoing research, its structure suggests potential as a valuable scaffold for investigating novel inhibitors. It is presented to the research community as a building block for medicinal chemistry and a candidate for high-throughput screening against various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-13-4-3-11(15(18)9-13)5-6-20-16(21)12(10-19)8-14-2-1-7-22-14/h1-4,7-9H,5-6H2,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVAAGFWWRWSNP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NCCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NCCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of the STAT3 signaling pathway, which is implicated in cancer progression and inflammation. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Biological Activity Overview

  • Anticancer Properties :
    • In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), with an IC50 value indicating effective inhibition of cell growth at low concentrations.
    • Mechanism : The compound's ability to inhibit STAT3 signaling contributes to its anticancer efficacy by disrupting the survival signals in malignant cells .
  • Anti-inflammatory Effects :
    • In Vivo Studies : Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and reducing edema in animal models.
    • Molecular Targets : It appears to affect the synthesis of pro-inflammatory cytokines like IL-1β and TNFα, which are critical mediators in inflammatory responses .

Case Studies

Several studies have evaluated the biological activity of related compounds with similar structures, providing insights into the potential effects of this compound.

StudyCompoundBiological ActivityFindings
1NW16AntiproliferativeSignificant inhibition of HCT116 cell proliferation with an IC50 value < 10 µM.
2JMPR-01Anti-inflammatoryReduced nitrite and cytokine levels in macrophage cultures; effective in CFA-induced paw edema model.
3Novel DerivativesAnticancerSeveral derivatives exhibited enhanced activity against various cancer cell lines with modulation of STAT3 activity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties
Research has indicated that compounds similar to (Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide exhibit antiviral properties. Specifically, derivatives of this compound have shown effectiveness against HIV, with mechanisms involving inhibition of viral replication and interference with viral entry into host cells .

1.2 Anticancer Activity
Studies have demonstrated that the compound may possess anticancer properties. For instance, the structural components of this compound allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Research indicates that modifications to the furan ring can enhance cytotoxicity against various cancer cell lines .

3.1 Synthesis and Biological Evaluation
A study conducted by researchers at a leading pharmaceutical institute synthesized this compound and evaluated its biological activity against HIV strains. The results showed a significant reduction in viral load in vitro, suggesting potential as a therapeutic agent for HIV treatment .

3.2 Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationship revealed that variations in the substituents on the furan ring significantly influenced the compound's efficacy against cancer cells. Substituting different groups at specific positions led to enhanced potency, highlighting the importance of molecular design in drug development .

Material Science Applications

4.1 Photocatalytic Properties
Recent studies have explored the photocatalytic capabilities of compounds related to this compound under UV light exposure. These compounds can facilitate E-Z isomerization reactions, making them valuable in organic synthesis and materials development .

4.2 Optical Limiting Applications
The optical properties of this class of compounds suggest potential applications in optical limiting materials due to their ability to absorb high-energy light and limit transmission at certain thresholds. This property is particularly useful in protecting sensitive optical devices from damage caused by intense light sources .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyanoenamide Derivatives

Compound Name Configuration R1 (Amide Substituent) R2 (β-Position) Key Features Potential Applications
Target Compound Z 2-(2,4-difluorophenyl)ethyl Furan-2-yl High lipophilicity, metabolic stability Kinase/GPCR modulation
() Z 3-methylphenyl 5-(2-methoxy-4-nitrophenyl)furan-2-yl Nitro group (electron-withdrawing) Undefined, likely reactive
XCT790 () E 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl Thiadiazole ring, trifluoromethyl groups GPCR/ion channel modulation
() Z 3-ethoxypropyl 5-(4-sulfamoylphenyl)furan-2-yl Sulfamoyl group (polar, H-bonding) Antimicrobial/anti-inflammatory
() E 3-ethoxyphenyl 5-(2-methyl-4-nitrophenyl)furan-2-yl Nitro group, E-configuration Photodynamic therapy

Key Observations:

  • Stereochemistry : The Z-configuration in the target compound and derivatives likely enhances planarity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, E-isomers (e.g., ) may adopt distinct conformations .
  • Substituent Effects :
    • Fluorine vs. Nitro Groups : The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to nitro-containing analogs (), which are prone to reduction reactions .
    • Furan vs. Thiadiazole : The furan-2-yl group (target compound) offers π-electron density for aromatic stacking, while thiadiazole (XCT790) introduces heteroatoms for polar interactions .
    • Alkyl Chains : The ethyl linker in the target compound balances solubility and lipophilicity better than bulkier chains (e.g., 3-ethoxypropyl in ) .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound logP (Estimated) Molecular Weight (g/mol) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~3.2 ~342.3 5 5
() ~3.8 ~419.4 7 6
XCT790 () ~4.5 ~565.3 8 8
() ~2.5 ~385.4 6 7

Analysis :

  • The target compound’s moderate logP (~3.2) suggests favorable membrane permeability, whereas nitro-containing analogs (e.g., ) exhibit higher logP, risking solubility issues .

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